molecular formula C20H22N2O3 B5156988 3-[4-(4-ethoxyphenoxy)butyl]-4(3H)-quinazolinone

3-[4-(4-ethoxyphenoxy)butyl]-4(3H)-quinazolinone

Cat. No. B5156988
M. Wt: 338.4 g/mol
InChI Key: SNYAVDPXKJVTOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(4-ethoxyphenoxy)butyl]-4(3H)-quinazolinone is a chemical compound with a molecular formula of C21H24N2O3. It is a quinazolinone derivative and is known for its potential applications in scientific research.

Mechanism of Action

The exact mechanism of action of 3-[4-(4-ethoxyphenoxy)butyl]-4(3H)-quinazolinone is not fully understood. However, it is believed to exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and proteins involved in these processes. It is also believed to modulate the activity of certain receptors in the brain, which may contribute to its potential use in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
3-[4-(4-ethoxyphenoxy)butyl]-4(3H)-quinazolinone has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation and cancer. It has also been shown to modulate the activity of certain receptors in the brain, which may contribute to its potential use in the treatment of Alzheimer's disease. In addition, it has been shown to exhibit anti-diabetic properties.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[4-(4-ethoxyphenoxy)butyl]-4(3H)-quinazolinone in lab experiments is its relatively simple synthesis method. It is also a relatively stable compound, which makes it easier to handle in lab experiments. However, one limitation is that its exact mechanism of action is not fully understood, which may make it more difficult to interpret experimental results.

Future Directions

There are several future directions for research on 3-[4-(4-ethoxyphenoxy)butyl]-4(3H)-quinazolinone. One potential direction is to further investigate its anti-inflammatory and anti-cancer properties, with a focus on identifying the specific enzymes and proteins that it targets. Another potential direction is to investigate its potential use in the treatment of Alzheimer's disease, with a focus on identifying the specific receptors that it modulates. Finally, further research could be conducted to investigate its potential use as an anti-diabetic agent.

Synthesis Methods

The synthesis of 3-[4-(4-ethoxyphenoxy)butyl]-4(3H)-quinazolinone can be achieved through the reaction of ethyl 4-bromobenzoate and 4-aminobutyl ether in the presence of potassium carbonate. The resulting intermediate is then reacted with 2-aminobenzoic acid to form the final product. The synthesis method is relatively simple and can be achieved in a few steps.

Scientific Research Applications

3-[4-(4-ethoxyphenoxy)butyl]-4(3H)-quinazolinone has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as an anti-diabetic agent. In addition, it has been investigated for its potential use in the treatment of Alzheimer's disease.

properties

IUPAC Name

3-[4-(4-ethoxyphenoxy)butyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-2-24-16-9-11-17(12-10-16)25-14-6-5-13-22-15-21-19-8-4-3-7-18(19)20(22)23/h3-4,7-12,15H,2,5-6,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYAVDPXKJVTOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCCCN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24792834
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-[4-(4-ethoxyphenoxy)butyl]-4(3H)-quinazolinone

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